

2-Bromo-5-iodophenol solubility data

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Compound of Interest

Compound Name: **2-Bromo-5-iodophenol**

Cat. No.: **B576787**

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An In-Depth Technical Guide to the Characterization and Experimental Determination of **2-Bromo-5-iodophenol** Solubility

Abstract

2-Bromo-5-iodophenol is a halogenated aromatic compound with significant potential as a building block in organic synthesis and pharmaceutical drug development. A critical, yet often unreported, physicochemical parameter for any compound intended for these applications is its solubility. Solubility dictates formulation strategies, reaction conditions, and bioavailability. Due to the current absence of comprehensive, publicly available solubility data for **2-Bromo-5-iodophenol**, this guide provides a robust framework for its experimental determination. This document serves as a practical whitepaper for researchers, scientists, and drug development professionals, detailing the theoretical considerations, a step-by-step experimental protocol using the gold-standard shake-flask method, and the subsequent analytical quantification by High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible solubility data.

Part 1: Physicochemical Characterization and Theoretical Solubility Profile

A thorough understanding of a compound's intrinsic properties is the first step in predicting its behavior in various solvent systems.

Compound Identity and Known Properties

2-Bromo-5-iodophenol is a disubstituted phenol featuring both a bromine and an iodine atom on the aromatic ring. Its fundamental properties, compiled from leading chemical suppliers, are summarized below.

Property	Value	Source(s)
Chemical Formula	<chem>C6H4BrIO</chem>	
Molecular Weight	314.90 g/mol	
Appearance	Off-white to light brown crystalline powder	
Melting Point	93-96 °C	
Canonical SMILES	<chem>C1=CC(=C(C=C1Br)O</chem>	

Theoretical Solubility Considerations: An Expert Assessment

While quantitative data is scarce, an expert analysis of the molecular structure allows for a strong qualitative prediction of its solubility behavior.

- **Hydrophobicity:** The core benzene ring is inherently nonpolar. The addition of two large, electron-rich halogen atoms (bromine and iodine) significantly increases the molecule's size and surface area, substantially enhancing its hydrophobic character. This is the dominant feature governing its solubility.
- **Polarity and Hydrogen Bonding:** The phenolic hydroxyl (-OH) group is the sole polar, hydrogen-bonding feature. It can act as a hydrogen bond donor and acceptor. This group will contribute to solubility in polar protic solvents (e.g., alcohols, water).
- **The Balance of Forces:** The molecule's overall solubility will be determined by the interplay between the dominant hydrophobic character of the haloaromatic structure and the minor hydrophilic contribution of the hydroxyl group.

Predicted Solubility Profile:

- Aqueous Solubility: Expected to be very low. The large, nonpolar surface area will resist disruption of the strong hydrogen-bonding network of water.
- Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to have good solubility. These solvents can effectively solvate the molecule without the high energetic penalty of disrupting a water network.
- Alcohols (e.g., Ethanol, Methanol): Expected to have moderate to good solubility. These solvents offer a balance, with alkyl chains to interact with the hydrophobic regions and a hydroxyl group to interact with the phenolic moiety.
- Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is likely to be low. While the bulk of the molecule is nonpolar, the polar hydroxyl group will hinder dissolution in purely nonpolar media.

Part 2: A Validated Protocol for Experimental Solubility Determination

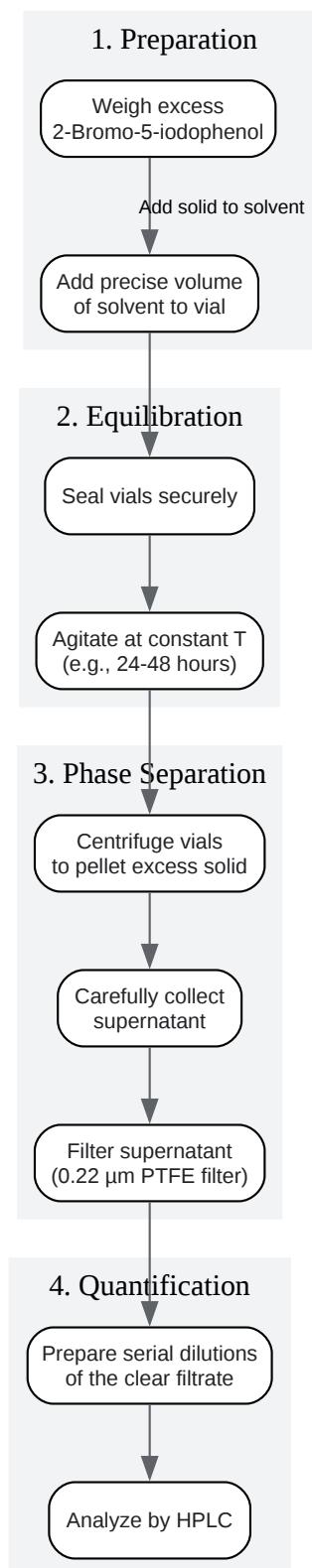
The most reliable method for determining the thermodynamic solubility of a compound is the Shake-Flask Method. This protocol is considered the industry gold standard for its accuracy and reproducibility.

Principle of the Shake-Flask Method

The core principle involves adding an excess amount of the solid compound to a known volume of solvent. The resulting slurry is then agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium (i.e., the rate of dissolution equals the rate of precipitation). After equilibrium is achieved, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is accurately measured.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the Shake-Flask method.

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Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

Materials:

- **2-Bromo-5-iodophenol** (solid)
- Class A volumetric flasks and pipettes
- Analytical balance (readable to 0.01 mg)
- Glass vials with PTFE-lined screw caps
- Orbital shaker with temperature control
- Benchtop centrifuge
- Syringes and 0.22 μm chemical-resistant filters (e.g., PTFE)
- HPLC system with UV-Vis detector
- Solvents of interest (e.g., Water, PBS pH 7.4, Ethanol, DMSO)

Protocol:

- Preparation: Add an excess amount of solid **2-Bromo-5-iodophenol** to a pre-weighed glass vial. An amount that is visibly in excess (e.g., ~5-10 mg) is sufficient.
- Solvent Addition: Accurately dispense a precise volume (e.g., 1.0 mL) of the desired solvent into the vial.
- Equilibration: Securely cap the vial. Place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a period sufficient to reach equilibrium. A 24 to 48-hour period is typically robust. Causality Note: Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility.
- Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

- **Filtration:** For immediate analysis, filter the supernatant through a 0.22 μm syringe filter to remove any remaining particulates. **Trustworthiness Check:** This step is critical to prevent undissolved microparticles from entering the analytical system and artificially inflating the solubility value.
- **Dilution:** Accurately dilute the clear filtrate with the mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

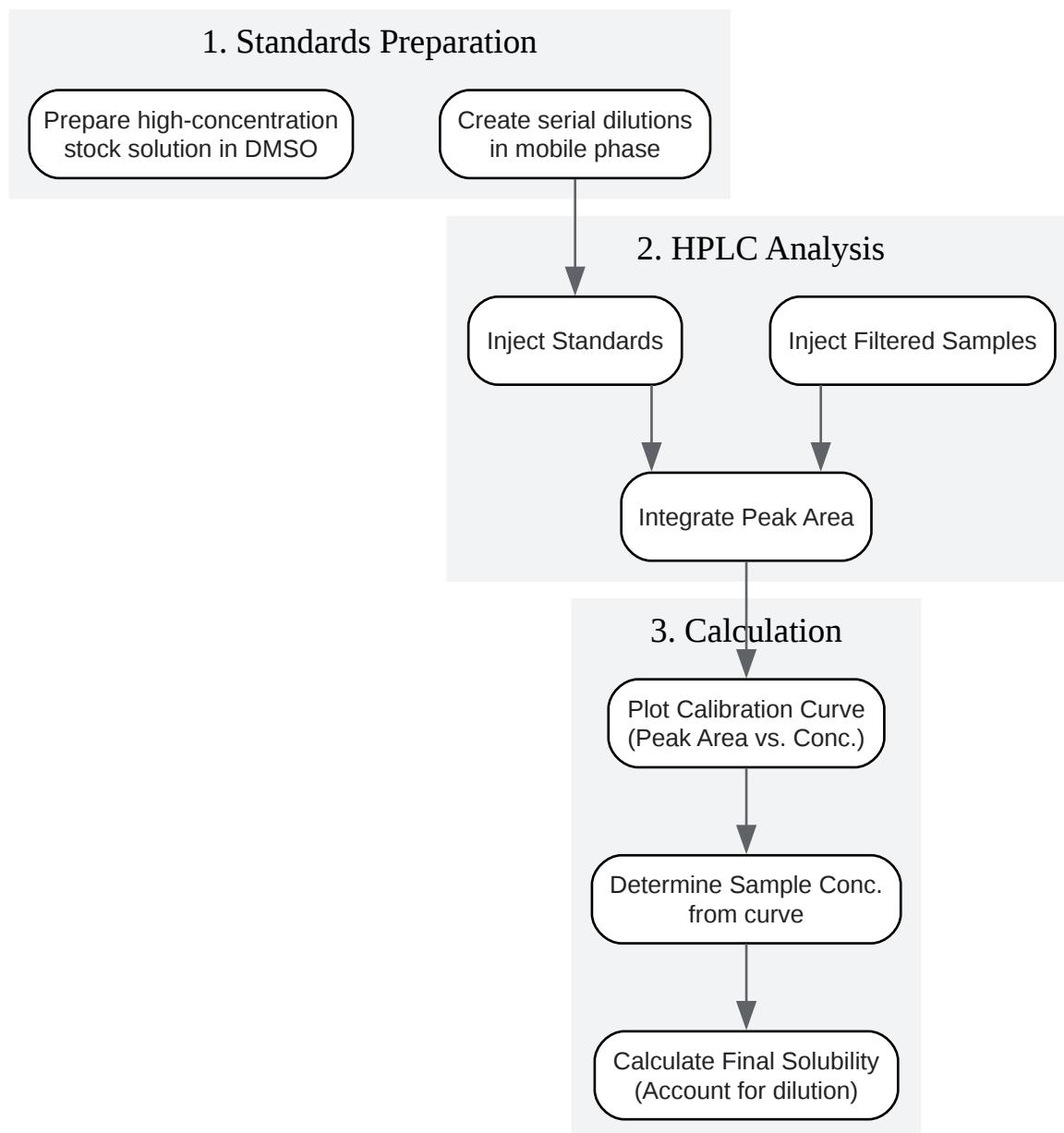
Part 3: Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of **2-Bromo-5-iodophenol** in the saturated solution due to its specificity and sensitivity.

Method Development Principles

- **Technique:** Reverse-Phase HPLC (RP-HPLC) is ideal. The stationary phase (e.g., C18) is nonpolar, and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol. The hydrophobic nature of **2-Bromo-5-iodophenol** will ensure good retention and separation.
- **Detection:** The aromatic ring of the compound contains a chromophore that absorbs UV light. A UV-Vis detector set to the wavelength of maximum absorbance (λ_{max}) will provide high sensitivity. The λ_{max} can be determined by running a UV scan of a standard solution.
- **Quantification:** A calibration curve must be constructed. This involves preparing a series of standard solutions of known concentrations and plotting their corresponding peak areas from the HPLC analysis. The concentration of the unknown sample can then be determined by interpolation from this curve.

Analytical Workflow Diagram



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Caption: Workflow for HPLC-based Quantification of Solubility.

Part 4: Data Analysis and Reporting

Accurate data reporting is essential for the utility of the generated results.

Calculation

The final solubility is calculated using the concentration obtained from the HPLC calibration curve, ensuring to account for any dilution factors used during sample preparation.

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Data Presentation

Results should be presented in a clear, tabular format. The following table provides a template for reporting the experimentally determined solubility data.

Solvent System	Temperature (°C)	Solubility (mg/mL)	Solubility (µg/mL)	Molar Solubility (mol/L)
Deionized Water	25	To be determined	To be determined	To be determined
PBS (pH 7.4)	25	To be determined	To be determined	To be determined
Ethanol	25	To be determined	To be determined	To be determined
DMSO	25	To be determined	To be determined	To be determined

Part 5: Safety and Handling Precautions

As a halogenated phenol, **2-Bromo-5-iodophenol** requires careful handling.

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
- Health Hazards: May cause skin, eye, and respiratory tract irritation. The toxicological properties have not been fully investigated.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

References

- **2-Bromo-5-iodophenol**, PubChem, National Center for Biotechnology Information. [[Link](#)]
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